molecular formula C7H6O3 B137942 4-Hydroxybenzoic acid-alpha-13C CAS No. 146672-02-8

4-Hydroxybenzoic acid-alpha-13C

Cat. No. B137942
Key on ui cas rn: 146672-02-8
M. Wt: 139.11 g/mol
InChI Key: FJKROLUGYXJWQN-CDYZYAPPSA-N
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Patent
US04376867

Procedure details

In contrast to published information, it has been found that the degree of conversion of sodium phenolate to sodium salicylate is practically independent of the reaction temperature. At 165° C. and at 200° C., 85-88% conversion is easily obtained, but by-product formation is reduced as the temperature is increased. For instance, reaction at 140°-150° C. gives about 9% non-salicylic acids mostly 4-HBA in the crude product mixture whereas reaction at 190°-195° C. (at 5 bar co-pressure) gives less than 0.5% non-salicylic acids in the reaction product mixture.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O-:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[C:9]([O-:18])(=[O:17])C1C(=CC=CC=1)O.[Na+]>>[CH:3]1[C:4]([C:9]([OH:18])=[O:17])=[CH:5][CH:6]=[C:1]([OH:7])[CH:2]=1 |f:0.1,2.3|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 165° C. and at 200° C., 85-88% conversion is easily obtained
TEMPERATURE
Type
TEMPERATURE
Details
is increased
CUSTOM
Type
CUSTOM
Details
For instance, reaction at 140°-150° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC(=CC=C1C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04376867

Procedure details

In contrast to published information, it has been found that the degree of conversion of sodium phenolate to sodium salicylate is practically independent of the reaction temperature. At 165° C. and at 200° C., 85-88% conversion is easily obtained, but by-product formation is reduced as the temperature is increased. For instance, reaction at 140°-150° C. gives about 9% non-salicylic acids mostly 4-HBA in the crude product mixture whereas reaction at 190°-195° C. (at 5 bar co-pressure) gives less than 0.5% non-salicylic acids in the reaction product mixture.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O-:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[C:9]([O-:18])(=[O:17])C1C(=CC=CC=1)O.[Na+]>>[CH:3]1[C:4]([C:9]([OH:18])=[O:17])=[CH:5][CH:6]=[C:1]([OH:7])[CH:2]=1 |f:0.1,2.3|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 165° C. and at 200° C., 85-88% conversion is easily obtained
TEMPERATURE
Type
TEMPERATURE
Details
is increased
CUSTOM
Type
CUSTOM
Details
For instance, reaction at 140°-150° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC(=CC=C1C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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